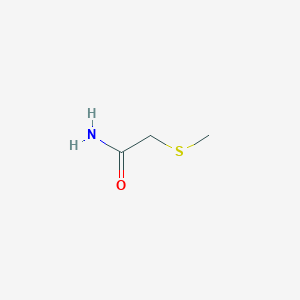

2-(Methylthio)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-methylsulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NOS/c1-6-2-3(4)5/h2H2,1H3,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBENGAMZEGRSIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338249 | |

| Record name | 2-(Methylthio)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22551-24-2 | |

| Record name | 2-(Methylthio)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylthio)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylthio)acetamide (CAS: 22551-24-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)acetamide is a sulfur-containing organic compound that serves as a versatile building block in organic synthesis.[1] Its utility is prominent in the preparation of various pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, reactivity, and potential biological applications of this compound, along with detailed experimental protocols and safety information.

Physicochemical Properties

This compound is a white to almost white crystalline solid.[1][2] It is soluble in polar solvents such as methanol.[1][2] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 22551-24-2 | [1][2] |

| Molecular Formula | C₃H₇NOS | [1][2] |

| Molecular Weight | 105.16 g/mol | [1][2] |

| Melting Point | 99-104 °C | [1][2] |

| Boiling Point | 259 °C | [1][2] |

| Appearance | White crystalline solid | [1][2] |

| Solubility | Soluble in polar solvents (e.g., methanol) | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ¹H | DMSO-d₆ | 2.10 | Singlet | 3H | -SCH₃ |

| ¹H | DMSO-d₆ | 3.45 | Singlet | 2H | -CH₂- |

| ¹H | DMSO-d₆ | 7.20 | Broad Singlet | 2H | -NH₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 1650 | C=O (Amide I) Stretch |

| 2550 | S-H Stretch (trace impurity) |

Synthesis and Purification

This compound can be synthesized through several routes, with the nucleophilic substitution of chloroacetamide being a common method.

Synthesis via Nucleophilic Substitution

A prevalent method for the synthesis of this compound involves the reaction of chloroacetamide with a methylthiol source, such as sodium thiomethoxide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Chloroacetamide

-

Sodium thiomethoxide

-

Ethanol/water (1:1 v/v)

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetamide in an ethanol/water (1:1 v/v) mixture.

-

Add sodium thiomethoxide to the solution portion-wise while stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture to 60-70 °C and maintain it at this temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize it with a suitable acid, such as dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.[1]

-

Recrystallization: Using an ethanol/water (3:1) mixture can yield crystals with ≥99% purity.[1]

-

Column Chromatography: Purification over silica (B1680970) gel using a hexane:ethyl acetate (4:1) eluent can remove sulfur-containing impurities.[1]

Caption: Synthesis and Purification Workflow.

Chemical Reactivity

The functional groups in this compound, the methylthio group and the amide group, allow for a variety of chemical transformations.

-

Oxidation: The methylthio group can be oxidized to form the corresponding sulfoxide (B87167) or sulfone using oxidizing agents like hydrogen peroxide.

-

Reduction: The amide group can be reduced.

-

Substitution: The methylthio group can be involved in substitution reactions.

Caption: Reactivity of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) nepafenac.

-

Heterocyclic Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important scaffolds in many biologically active molecules.

-

Peptidomimetics: This compound can be incorporated into peptidomimetics to enhance their stability and binding affinity.

Biological Activity

Preliminary studies have indicated that this compound may possess several biological activities.

-

Antimicrobial Properties: Research suggests potential antimicrobial activity against certain bacterial strains.

-

Anti-inflammatory Research: It is being investigated for its anti-inflammatory properties, possibly through the inhibition of cyclooxygenase (COX) enzymes.

-

Nematicidal Activity: In agriculture, it has shown promise in controlling root-knot nematodes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

-

Inoculate each well (except for the sterility control) with the bacterial suspension.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: MIC Assay Workflow.

Safety and Handling

This compound is classified as a skin and eye irritant (Category 2 under GHS).[3]

-

Handling: Use personal protective equipment (PPE) such as gloves, goggles, and a lab coat.[3] Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from oxidizing agents.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[3] If inhaled, move to fresh air. Seek medical attention if irritation persists.[3]

Conclusion

This compound is a chemical compound with significant potential in synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. Its versatile reactivity and emerging biological activities make it a subject of interest for further research and development. Proper handling and safety precautions are essential when working with this compound. This guide provides a foundational understanding for professionals engaged in the study and application of this compound.

References

physical and chemical properties of 2-(Methylthio)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Methylthio)acetamide (CAS No. 22551-24-2), a versatile intermediate in organic synthesis with potential applications in pharmaceuticals. This document details the compound's structure, physical and chemical characteristics, spectral data, and established experimental protocols for its synthesis and purification. Additionally, it explores its potential biological activity as a cyclooxygenase (COX) inhibitor. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is an organosulfur compound featuring a methylthio group attached to an acetamide (B32628) backbone.[1] Its bifunctional nature makes it a valuable building block in the synthesis of more complex molecules, notably in the pharmaceutical industry.[1][2] This guide aims to consolidate the available technical information on this compound to support its application in research and development.

Physical and Chemical Properties

This compound is a white crystalline solid at room temperature.[1] It is soluble in polar solvents such as methanol.[1] Key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇NOS | [1][3][4] |

| Molecular Weight | 105.16 g/mol | [1][3][4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 99-104 °C | [1] |

| Boiling Point | 259 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in polar solvents (e.g., methanol) | [1] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| Infrared (IR) | ν = 1650 cm⁻¹ (C=O stretch) | [1] |

| ¹H NMR (DMSO-d₆) | δ 2.10 (s, 3H, SCH₃), 3.45 (s, 2H, CH₂), 7.20 (br, 1H, NH₂) | [1] |

| ¹³C NMR | Experimental data not readily available in searched sources. | |

| Mass Spectrometry | A neutral loss of this compound has been observed in proteomics studies.[1] Specific experimental mass spectral data is not readily available. | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its consistent production and use. The following sections provide established protocols.

Synthesis

Two primary methods for the synthesis of this compound are reported:

Method 1: Nucleophilic Substitution of 2-Chloroacetamide (B119443)

This method involves the reaction of 2-chloroacetamide with a methylthiol source under alkaline conditions.

-

Reactants: 2-Chloroacetamide, Sodium methanethiolate (B1210775) (or methyl mercaptan and a base)

-

Solvent: Ethanol (B145695)/water mixture (1:1 v/v)[1]

-

Temperature: 60-70 °C[1]

-

Reaction Time: 4-6 hours[1]

-

Procedure:

-

Dissolve 2-chloroacetamide in an equal volume mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a stoichiometric equivalent of sodium methanethiolate to the solution.

-

Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by removing the solvent under reduced pressure and further purified.

-

-

Yield: 70-75%[1]

Method 2: Ammonolysis of Methylthioacetic Acid Derivatives

This highly efficient method requires careful handling of reactive intermediates.

-

Reactants: Methylthioacetyl chloride or methylthioacetic anhydride, Ammonia (B1221849)

-

Solvent: Dry diethyl ether[1]

-

Temperature: 0-5 °C (to control exothermicity)[1]

-

Reaction Time: 2-3 hours[1]

-

Procedure:

-

Dissolve the methylthioacetic acid derivative in dry diethyl ether in a flask under an inert atmosphere.

-

Cool the solution to 0-5 °C in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of ammonia in diethyl ether dropwise with vigorous stirring.

-

Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, allow the reaction to stir for an additional 2-3 hours at 0-5 °C.

-

The resulting precipitate (ammonium chloride) is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

-

Yield: 85-90%[1]

Purification

Crude this compound can be purified to ≥99% purity using the following methods:

Recrystallization

-

Solvent System: Ethanol/water (3:1 v/v)[1]

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of the hot ethanol/water (3:1) solvent mixture.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

-

Column Chromatography

-

Stationary Phase: Silica (B1680970) gel[1]

-

Mobile Phase: Hexane:Ethyl Acetate (B1210297) (4:1 v/v)[1]

-

Procedure:

-

Prepare a slurry of silica gel in the mobile phase and pack it into a chromatography column.

-

Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

-

Elute the column with the hexane:ethyl acetate (4:1) mixture.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Potential Signaling Pathway: Cyclooxygenase (COX) Inhibition

This compound has been investigated for its anti-inflammatory properties and is suggested to act as an inhibitor of cyclooxygenase (COX) enzymes.[1] While the specific binding mode of this compound to COX enzymes is not detailed in the available literature, the following diagram illustrates the general mechanism of COX inhibition by non-steroidal anti-inflammatory drugs (NSAIDs), which represents the putative pathway for this compound.

Caption: Putative mechanism of action via inhibition of the cyclooxygenase pathway.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful and can cause skin and eye irritation.[4]

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Conclusion

This compound is a well-characterized compound with established protocols for its synthesis and purification, making it a reliable intermediate for research and development. Its physical and chemical properties are well-documented, although a comprehensive public database of its ¹³C NMR and mass spectrometry data is currently lacking. The potential of this compound as a cyclooxygenase inhibitor warrants further investigation to elucidate its specific mechanism of action and therapeutic potential. This guide provides a solid foundation of technical information to facilitate its use in the scientific community.

References

2-(Methylthio)acetamide solubility in organic solvents

An In-depth Technical Guide on the Solubility of 2-(Methylthio)acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a compound of interest in organic synthesis and pharmaceutical research. Due to the limited availability of direct quantitative solubility data for this compound in the public domain, this guide presents estimated solubility based on structurally similar compounds, namely acetamide (B32628) and thioacetamide (B46855). Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to ascertain precise values for their specific applications.

Core Concepts in Solubility

Solubility is a critical physicochemical property that dictates the suitability of a solvent for a particular compound in various applications, including chemical reactions, purifications, and formulation development. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

This compound possesses both polar (amide group) and moderately non-polar (methylthio group) characteristics, influencing its solubility across a range of organic solvents.

Estimated Solubility of this compound

The following table summarizes the estimated solubility of this compound in various organic solvents. These estimations are derived from the known solubility of acetamide and thioacetamide and should be considered as a guide for solvent selection.[1][2][3][4][5] It is highly recommended to determine the experimental solubility for precise applications.

| Solvent | Estimated Solubility of this compound | Rationale/Supporting Data |

| Polar Protic Solvents | ||

| Methanol | High | Acetamide and thioacetamide are highly soluble in methanol.[1][4] this compound is stated to be soluble in methanol.[6] |

| Ethanol | High | Acetamide (50 g/100 mL) and thioacetamide (264 g/L) are highly soluble in ethanol.[1][5] |

| Isopropanol | Moderate to High | Acetamide is soluble in isopropanol.[1] |

| Water | High | Acetamide (2000 g/L) and thioacetamide (163 g/L) are highly soluble in water.[3][5] It is also stated that this compound is easily soluble in water.[7] |

| Polar Aprotic Solvents | ||

| Acetone | Moderate to High | N-methylacetamide is miscible with acetone.[8] |

| Acetonitrile (B52724) | Moderate | Thioacetamide shows moderate solubility in acetonitrile.[9] |

| Dimethylformamide (DMF) | High | N,N-Dimethylacetamide is miscible with water and most organic solvents.[10] |

| Dimethyl Sulfoxide (DMSO) | High | Thioacetamide is soluble in DMSO.[11] |

| Non-Polar Solvents | ||

| Dichloromethane | Low to Moderate | Acetamide is soluble in chloroform.[1] |

| Ethyl Acetate | Low to Moderate | Thioacetamide shows some solubility in ethyl acetate.[9] |

| Toluene | Low | Acetamide is slightly soluble in toluene.[1] |

| Hexane | Very Low | Expected to have very low solubility due to the polar amide group. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for research and development. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is the gold standard for determining equilibrium solubility.[12]

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvents

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). Periodically check if the concentration of the dissolved solid remains constant to confirm equilibrium.

-

After reaching equilibrium, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the original solubility by taking into account the dilution factor.

Analytical Methods for Concentration Determination

3.2.1. High-Performance Liquid Chromatography (HPLC) [13][14][15]

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The concentration of the analyte is determined by comparing its peak area to that of a series of standards of known concentrations.

Typical HPLC Conditions for an Amide Compound:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV detector set at a wavelength where this compound shows maximum absorbance.

-

Column Temperature: 30 °C

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the diluted filtrate from the solubility experiment.

-

Determine the concentration of this compound in the sample from the calibration curve.

3.2.2. UV-Vis Spectrophotometry [16][17][18][19]

Principle: This method relies on the absorption of ultraviolet or visible light by the analyte. The amount of light absorbed is proportional to the concentration of the analyte in the solution (Beer-Lambert Law).

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution over a range of wavelengths.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the appropriately diluted filtrate from the solubility experiment.

-

Determine the concentration of this compound in the sample from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Caption: Workflow for Solubility Determination.

Conclusion

References

- 1. Acetamide - Sciencemadness Wiki [sciencemadness.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Acetamide - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Thioacetamide (Reag. USP, Ph. Eur.) for analysis, ACS [itwreagents.com]

- 6. This compound | 22551-24-2 | Benchchem [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. N-Methylacetamide CAS#: 79-16-3 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. acs.org [acs.org]

- 11. Thioacetamide (Acetothioamide; TAA; Thiacetamide) | Apoptosis | 62-55-5 | Invivochem [invivochem.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. pharmaerudition.org [pharmaerudition.org]

- 15. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 16. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-(Methylthio)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Methylthio)acetamide (CAS No. 22551-24-2), a compound of interest in organic synthesis and pharmaceutical research.[1][2][3][4][5] This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.

¹H NMR Data

A ¹H NMR spectrum of this compound in DMSO-d₆ exhibits three distinct signals corresponding to the methylthio, methylene, and amide protons.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.10 | Singlet | 3H | -SCH₃ |

| 3.45 | Singlet | 2H | -CH₂- |

| 7.20 | Broad Singlet | 2H | -NH₂ |

¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~15 | -SCH₃ |

| ~35 | -CH₂- |

| ~170 | C=O |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, a solid compound, would be expected to show characteristic absorption bands for its amide and alkylthio groups. A key feature is the strong carbonyl (C=O) stretch of the primary amide.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 and ~3180 | Strong, Broad | N-H stretch (primary amide) |

| ~2920 | Medium | C-H stretch (aliphatic) |

| ~1650 | Strong | C=O stretch (amide I band) |

| ~1620 | Medium | N-H bend (amide II band) |

| ~1420 | Medium | C-H bend (scissoring) |

| ~690 | Medium | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₃H₇NOS, corresponding to a molecular weight of 105.16 g/mol .[1][2] The mass spectrum would show a molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 105 | Moderate | [M]⁺ (Molecular Ion) |

| 77 | Moderate | [M - CO]⁺ or [CH₂C(O)NH₂]⁺ |

| 61 | Strong | [CH₂SCH₃]⁺ |

| 44 | Strong | [C(O)NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse experiment

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled experiment

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: -10 to 220 ppm

-

Reference: DMSO-d₆ at 39.52 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of solid this compound powder onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with a diamond ATR accessory

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol (B129727).

-

Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water.

Mass Spectrum Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: 35 - 200 m/z

-

Inlet System: Direct infusion or via GC inlet

-

GC Column (if used): Standard non-polar column (e.g., DB-5ms)

-

Inlet Temperature: 250 °C

-

Transfer Line Temperature: 280 °C

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between its structural fragments and expected spectral features.

References

Synthesis of 2-(Methylthio)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 2-(Methylthio)acetamide, a key intermediate in the pharmaceutical and agrochemical industries. This document details various synthetic routes, experimental protocols, and quantitative data to support research and development efforts.

Core Synthesis Pathways

Several synthetic routes for this compound have been reported, each with distinct advantages and limitations. The most common methods include nucleophilic substitution, the Ritter reaction with acetonitrile (B52724), and ammonolysis of a corresponding ester.

Nucleophilic Substitution of Haloacetamides

This is a straightforward and widely utilized method for the synthesis of this compound. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where a sulfur nucleophile, typically sodium thiomethoxide, displaces a halide from a 2-haloacetamide.

Reaction Scheme:

The reaction involves the direct displacement of the chloride ion from 2-chloroacetamide (B119443) by the thiomethoxide ion. The sulfur atom of the thiomethoxide acts as the nucleophile, attacking the carbon atom bearing the chlorine.

Caption: SN2 mechanism for the synthesis of this compound.

Ritter-Type Reaction of Methylthiol with Acetonitrile

A less conventional but scalable approach involves the direct reaction of methylthiol with acetonitrile under acidic catalysis.[1] This method is advantageous due to the low cost of starting materials.

Reaction Scheme:

The Ritter reaction mechanism involves the acid-catalyzed generation of a nitrilium ion from acetonitrile, which is then attacked by the sulfur atom of methylthiol. The resulting intermediate is then hydrolyzed to yield the final acetamide (B32628) product.

Caption: Ritter-type reaction mechanism for this compound synthesis.

Ammonolysis of 2-(Methylthio)acetate Esters

This two-step process involves the initial esterification of 2-(methylthio)acetic acid followed by ammonolysis of the resulting ester. This method is often used for the synthesis of related amide compounds and can be adapted for this compound.

Reaction Scheme:

Step 1: Esterification

Step 2: Ammonolysis

The ammonolysis step proceeds via a nucleophilic acyl substitution mechanism. Ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The alkoxy group is subsequently eliminated as the leaving group.

Caption: Ammonolysis mechanism for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₇NOS | [1] |

| Molecular Weight | 105.16 g/mol | [1] |

| Melting Point | 99-104 °C | [1] |

| Boiling Point | 259 °C | [1] |

| Appearance | White crystalline solid | [1] |

Table 2: Comparison of Synthesis Methods

| Method | Reagents | Catalyst | Typical Yield | Purity | Advantages | Limitations |

| Nucleophilic Substitution | Methylthiol, Acetamide precursors | - | Moderate | >98% | Low-cost reagents | Requires anhydrous conditions |

| Ritter Reaction | Methylthiol, Acetonitrile | Concentrated H₂SO₄ | 60-65% | Lower | Simple setup | Energy-intensive, lower purity |

| Ammonolysis | 2-(methylthio)acetic acid, Alcohol, Ammonia | Acid (esterification) | High | High | Scalable, high yield | Requires anhydrous conditions for ammonolysis |

Table 3: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (DMSO-d6) | δ 2.10 (s, 3H, SCH₃), 3.45 (s, 2H, CH₂), 7.20 (br, 1H, NH₂) | [1] |

| IR (KBr) | ν = 1650 cm⁻¹ (C=O stretch) | [1] |

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution

Materials:

-

Sodium thiomethoxide

-

2-Chloroacetamide

-

Anhydrous solvent (e.g., DMF or THF)

-

Stirring apparatus

-

Reaction vessel with inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve 2-chloroacetamide in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium thiomethoxide in the same solvent to the cooled 2-chloroacetamide solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from an ethanol/water mixture (3:1) or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.[1]

Protocol 2: Synthesis via Ritter-Type Reaction

Materials:

-

Methylthiol

-

Acetonitrile

-

Concentrated sulfuric acid

-

Reaction vessel with a reflux condenser

-

Heating mantle

Procedure:

-

In a reaction vessel, carefully add concentrated sulfuric acid (10% w/w) to acetonitrile.[1]

-

Cool the mixture in an ice bath and slowly add methylthiol.

-

Heat the reaction mixture to 120-130 °C and maintain this temperature for 8-10 hours.[1]

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product as described in Protocol 1.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

Caption: General workflow for the synthesis and analysis of this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for more specific details and to adapt these protocols to their laboratory conditions, always adhering to appropriate safety measures.

References

An In-depth Technical Guide to the Functional Group Compatibility of 2-(Methylthio)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)acetamide, a bifunctional organic compound featuring both a methylthioether and a primary amide, serves as a versatile building block in modern organic synthesis. Its utility in the construction of complex molecules, particularly in the pharmaceutical industry, is predicated on the selective reactivity and compatibility of its functional groups under a variety of reaction conditions. This technical guide provides a comprehensive overview of the functional group compatibility of this compound, detailing its reactivity towards common synthetic reagents. This document summarizes quantitative data, provides detailed experimental protocols for key transformations, and includes visualizations of reaction pathways and experimental workflows to support researchers in leveraging this valuable synthetic intermediate.

Introduction

This compound (CAS: 22551-24-2) is a white crystalline solid with a molecular weight of 105.16 g/mol .[1][2] Its structure incorporates a nucleophilic methylthioether and a robust primary amide, offering multiple avenues for chemical modification. This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide range of organic molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs).[3][4][5] Understanding the chemoselectivity and functional group compatibility of this compound is paramount for its effective utilization in multi-step syntheses. This guide aims to provide a detailed technical resource for chemists, outlining the reactivity of both the thioether and amide moieties in the presence of various reagents and conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇NOS | [2][6] |

| Molecular Weight | 105.16 g/mol | [2][6] |

| Melting Point | 99-104 °C | [2] |

| Boiling Point | 259 °C | [2] |

| Appearance | White to off-white crystalline solid | [2][4] |

| Solubility | Soluble in methanol (B129727) and other organic solvents | [2][4] |

| pKa (predicted) | 15.65 ± 0.40 |

Functional Group Compatibility and Reactivity

The synthetic utility of this compound is defined by the differential reactivity of its methylthioether and primary amide functional groups. This section details the compatibility of these groups with a range of common reagents.

The Methylthioether Group

The sulfur atom of the methylthioether is a soft nucleophile and is susceptible to oxidation and alkylation.

The methylthioether can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. These transformations are valuable in modulating the physicochemical properties of molecules in drug discovery, such as polarity and hydrogen bonding capacity.[7]

-

Oxidation to Sulfoxide: Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents. Hydrogen peroxide in glacial acetic acid is an effective reagent for this transformation, affording high yields of the sulfoxide.[7] Sodium periodate (B1199274) also provides a clean conversion to the sulfoxide.[7]

-

Oxidation to Sulfone: Stronger oxidizing agents or an excess of milder oxidants will lead to the sulfone. Oxone® (potassium peroxymonosulfate) is a common and effective reagent for the oxidation of sulfides to sulfones.[7]

Table 2: Oxidation of the Methylthioether Group

| Transformation | Reagent(s) | Solvent(s) | Temperature | Time | Yield | Reference(s) |

| Sulfide to Sulfoxide | H₂O₂ (4 eq) | Glacial Acetic Acid | Room Temp. | 2 h | 98% (for methyl phenyl sulfide) | [7] |

| Sulfide to Sulfoxide | NaIO₄ (1.1 eq) | Methanol/Water | Room Temp. | - | High | [7] |

| Sulfide to Sulfone | Oxone® (2.2 eq) | Methanol/Water | Room Temp. | - | High | [7] |

| Sulfide to Sulfone | m-CPBA (>2.2 eq) | Dichloromethane (B109758) | Room Temp. | - | High | [7] |

The methylthioether group is generally stable under a variety of reducing conditions used for other functional groups, including those for amide reduction. For instance, it is compatible with Raney nickel used in desulfurization reactions of other sulfur-containing groups, where the methylthio group itself can be cleaved.[8]

The Primary Amide Group

The primary amide is a relatively stable functional group, requiring specific and often harsh conditions for its transformation.

The reduction of the primary amide in this compound can lead to the corresponding amine. The choice of reducing agent is critical to ensure chemoselectivity and avoid side reactions.

-

Reduction to Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of amides to amines. However, milder and more chemoselective methods have been developed. For example, samarium(II) iodide (SmI₂) in the presence of an amine and water can reduce primary amides to alcohols with high selectivity for C-N bond cleavage.[1][8] Transition metal-free catalytic systems, such as those based on abnormal N-heterocyclic carbenes, have also been employed for the reduction of primary amides to amines using pinacolborane (HBPin) as the reductant.[9]

Table 3: Reduction of the Primary Amide Group

| Transformation | Reagent(s) | Solvent | Temperature | Time | Yield | Reference(s) |

| Amide to Amine | HBPin (4.0 mmol), aNHC-K complex (2 mol%) | Toluene (B28343) | 40 °C | 12 h | 74-98% (for various primary amides) | [9] |

| Amide to Alcohol | SmI₂ (4-8 eq), Et₃N, H₂O | THF | 23 °C | - | High (for various primary amides) | [1][8] |

The nitrogen of the primary amide can be alkylated or acylated, though this typically requires activation, such as deprotonation with a strong base.

-

N-Alkylation: The N-alkylation of primary amides can be challenging due to the low nucleophilicity of the amide nitrogen. However, methods utilizing strong bases like potassium hydroxide (B78521) and potassium carbonate in combination with a phase-transfer catalyst under microwave irradiation have been shown to be effective for the N-alkylation of various amides.[11]

-

N-Acylation: N-acylation of amides is also possible and is a key step in various synthetic sequences. For instance, in the synthesis of N-substituted 2-(4-(methylthio)phenyl)acetamides, 4-(methylthio)phenylacetyl chloride is reacted with primary or secondary amines in the presence of a base like triethylamine (B128534).[12]

Protecting Group Strategies

In multi-step syntheses involving this compound, it may be necessary to selectively protect one functional group while reacting the other.

-

Amide Protection: The amide group itself can be considered a protecting group for carboxylic acids due to its stability.[8] However, if reactions at the thioether are desired under conditions that might affect the amide, protection of the amide nitrogen may be necessary. Common amine protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy) can be installed on the amide nitrogen after deprotonation.

-

Thioether Protection: Thioethers are generally stable to many reaction conditions. If protection is required, for example, during strong oxidation reactions, the thioether can be temporarily oxidized to a sulfoxide, which can later be reduced back to the thioether.

Experimental Protocols

Oxidation of the Methylthioether to a Sulfoxide

This protocol is adapted from a general procedure for the selective oxidation of sulfides using hydrogen peroxide.[7]

-

Materials: this compound, glacial acetic acid, 30% hydrogen peroxide, 4 M sodium hydroxide solution, dichloromethane, anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) in glacial acetic acid (2 mL).

-

Slowly add 30% hydrogen peroxide (4 mmol) to the solution while stirring at room temperature.

-

Continue stirring and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with 4 M NaOH solution to a pH of approximately 7.

-

Extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the sulfoxide.

-

Synthesis of 2-Amino-3-benzoyl-α-(methylthio)phenylacetamide (Intermediate for Nepafenac)

This protocol is based on the modified Gassman reaction for the synthesis of a key intermediate of the NSAID Nepafenac (B1678188).[1][8][9][13][14]

-

Materials: 2-Aminobenzophenone (B122507), this compound, sulfuryl chloride, triethylamine, methylene (B1212753) chloride.

-

Procedure:

-

To a suspension of 2-aminobenzophenone (75 g) and this compound (22 g) in methylene chloride (450 mL), add a solution of sulfuryl chloride (25 g) in methylene chloride (300 mL) dropwise at -30 °C over 30 minutes.[13]

-

Stir the resulting mixture for 30 minutes at -30 °C.[13]

-

Slowly add triethylamine (76 g) at -30 °C and maintain the reaction at this temperature for 60 minutes.[13]

-

The product, 2-amino-3-benzoyl-α-(methylthio)phenylacetamide, can be isolated and purified.

-

Reduction of the Amide (General Protocol for Primary Amides)

This protocol is based on a transition metal-free catalytic reduction of primary amides.[9]

-

Materials: this compound, pinacolborane (HBPin), aNHC-based potassium catalyst, toluene, 1,3,5-trimethoxybenzene (B48636) (internal standard).

-

Procedure:

-

In a glovebox, combine this compound (0.5 mmol), the aNHC-potassium catalyst (2 mol%), and toluene in a reaction vessel.

-

Add pinacolborane (4.0 mmol) to the mixture.

-

Stir the reaction at 40 °C for 12 hours.

-

The yield of the corresponding primary amine can be determined by ¹H NMR spectroscopy using an internal standard. The product is typically isolated as its hydrochloride salt.

-

Visualizations

Reaction Scheme: Key Transformations of this compound

References

- 1. Development and a Practical Synthesis of Nepafenac Intermediate v...: Ingenta Connect [ingentaconnect.com]

- 2. This compound | 22551-24-2 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 22551-24-2 [smolecule.com]

- 5. This compound | 22551-24-2 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. benchchem.com [benchchem.com]

- 8. Nepafenac synthesis - chemicalbook [chemicalbook.com]

- 9. Process For The Preparation Of Nepafenac [quickcompany.in]

- 10. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. WO2014207769A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]

- 14. US9630909B2 - Process for the preparation of nepafenac - Google Patents [patents.google.com]

An In-depth Technical Guide on the Potential Biological Activities of 2-(Methylthio)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)acetamide (CAS No. 22551-24-2) is an organosulfur compound recognized primarily as a versatile intermediate in organic synthesis, notably in the production of pharmaceuticals such as the non-steroidal anti-inflammatory drug (NSAID) nepafenac.[1][2] Emerging research suggests that this compound itself may possess a range of biological activities, including anti-inflammatory, antimicrobial, and nematicidal properties.[1] This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological potential of this compound, including its physicochemical properties, proposed mechanisms of action, and detailed, adaptable experimental protocols for its evaluation. While specific quantitative biological data for this compound is limited in publicly available literature, this document aims to provide a foundational framework for researchers to design and execute further investigations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation in biological assays.

| Property | Value | References |

| CAS Number | 22551-24-2 | [1][3][4][5] |

| Molecular Formula | C₃H₇NOS | [1][3][4][5] |

| Molecular Weight | 105.16 g/mol | [1][3][4][5] |

| Physical State | White crystalline solid | [1][3] |

| Melting Point | 99–104 °C | [1][3] |

| Boiling Point | 259 °C | [1][3] |

| Solubility | Soluble in polar solvents such as methanol. | [1][3][4] |

| SMILES | CSCC(N)=O | [5][6] |

| InChI Key | OBENGAMZEGRSIC-UHFFFAOYSA-N | [3][7] |

Synthesis and Purification Overview

This compound is a key building block in organic synthesis.[1][4][8] A generalized workflow for its synthesis and subsequent biological screening is presented below.

Potential Biological Activities

Anti-inflammatory Activity

Preliminary research suggests that this compound may exert anti-inflammatory effects.[1] The proposed mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1][3]

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10] By inhibiting these enzymes, this compound could potentially reduce the production of pro-inflammatory prostaglandins, thereby mitigating the inflammatory response.[1][3]

Antimicrobial Properties

Studies have indicated that this compound and its derivatives may possess antimicrobial activity against various bacterial strains.[1][4] This suggests potential applications in the development of new antimicrobial agents.

Nematicidal Activity

In an agricultural context, this compound has been evaluated for its efficacy as a nematicide, showing promise in controlling root-knot nematodes (Meloidogyne javanica).[1]

Quantitative Biological Data

A comprehensive review of the available literature reveals a scarcity of specific quantitative data (e.g., IC₅₀, MIC) for the biological activities of this compound itself. The following table is provided as a template for future research findings.

| Biological Activity | Assay | Target/Organism | Result (IC₅₀/MIC/EC₅₀) |

| Anti-inflammatory | In vitro COX-1 Inhibition | Ovine/Human COX-1 | Data not available |

| In vitro COX-2 Inhibition | Ovine/Human COX-2 | Data not available | |

| Antimicrobial | Agar Well Diffusion | Escherichia coli | Data not available |

| Agar Well Diffusion | Staphylococcus aureus | Data not available | |

| Broth Microdilution | Specific strains | Data not available | |

| Nematicidal | In vitro mortality assay | Meloidogyne javanica | Data not available |

Experimental Protocols

The following sections detail generalized, yet comprehensive, protocols that can be adapted for the evaluation of this compound's biological activities.

Protocol for In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is based on established methods for measuring COX activity and is suitable for screening potential inhibitors like this compound.[9][10][11]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against COX-1 and COX-2 enzymes.

Materials:

-

Human or Ovine Recombinant COX-1 and COX-2 enzymes

-

Arachidonic Acid (substrate)

-

N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)

-

Tris-HCl buffer (pH 8.0)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Create a series of dilutions of the stock solution in Tris-HCl buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

-

Prepare working solutions of COX-1 and COX-2 enzymes in cold Tris-HCl buffer.

-

Prepare a solution of arachidonic acid and TMPD in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the appropriate volume of assay buffer.

-

Add the diluted this compound solutions to the respective wells. Include wells with buffer and DMSO as negative controls and wells with a known COX inhibitor (e.g., celecoxib) as a positive control.

-

Add the enzyme solution (either COX-1 or COX-2) to all wells.

-

Incubate the plate at 37°C for 15 minutes to allow for the binding of the inhibitor to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the substrate/TMPD solution to each well.

-

Immediately place the microplate in a reader and measure the change in absorbance over time at a wavelength of approximately 610 nm (corresponding to the oxidation of TMPD).

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the negative control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Protocol for Antimicrobial Susceptibility Testing: Agar Well Diffusion Assay

This protocol provides a standardized method for screening the antimicrobial activity of this compound.[12][13][14]

Objective: To qualitatively assess the antimicrobial activity of this compound against selected bacterial strains and determine the Minimum Inhibitory Concentration (MIC) if a zone of inhibition is observed.

Materials:

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Cultures of test bacteria (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)

-

This compound

-

Sterile DMSO (or other suitable solvent)

-

Standard antibiotic (e.g., Levofloxacin) as a positive control

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Media and Inoculum:

-

Prepare MHA according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile petri dishes to a uniform depth. Allow the agar to solidify completely.

-

Prepare a bacterial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

-

Inoculation of Plates:

-

Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of the MHA plates to ensure confluent growth.

-

-

Preparation of Wells and Application of Test Compound:

-

Use a sterile cork borer to create uniform wells in the agar.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Carefully pipette a fixed volume (e.g., 100 µL) of each dilution of this compound, the positive control, and the negative control (solvent alone) into separate wells.

-

-

Incubation and Measurement:

-

Allow the plates to stand for approximately 1 hour to permit diffusion of the compounds into the agar.

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of complete inhibition around each well in millimeters.

-

Interpretation:

-

The presence of a clear zone around a well indicates antimicrobial activity. The diameter of the zone is proportional to the susceptibility of the organism to the compound.

-

The absence of a zone of inhibition for the negative control confirms that the solvent does not have antimicrobial activity.

Conclusion and Future Directions

This compound is a compound of interest that extends beyond its established role as a synthetic intermediate. Preliminary evidence suggests potential for anti-inflammatory, antimicrobial, and nematicidal activities. However, the current body of research lacks the specific, quantitative data necessary to fully validate these claims and understand the compound's therapeutic or agrochemical potential.

Future research should focus on:

-

Systematic in vitro screening to generate robust quantitative data (IC₅₀, MIC, EC₅₀) for the various proposed biological activities.

-

Mechanism of action studies to elucidate the specific molecular targets and signaling pathways affected by this compound.

-

Structure-activity relationship (SAR) studies by synthesizing and testing derivatives to optimize potency and selectivity.

-

In vivo studies in appropriate animal models to assess the efficacy, pharmacokinetics, and safety profile of this compound.

This technical guide provides the foundational information and experimental frameworks necessary to embark on these much-needed investigations into the biological activities of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. This compound | 22551-24-2 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 22551-24-2|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 22551-24-2 | Benchchem [benchchem.com]

- 8. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth [mdpi.com]

- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

2-(Methylthio)acetamide: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)acetamide (C₃H₇NOS, CAS No. 22551-24-2) is a valuable and versatile organosulfur building block in modern organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic sulfur atom and a reactive amide group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the chemical properties, key reactions, and synthetic applications of this compound, with a focus on its role in the construction of complex heterocyclic scaffolds and pharmaceutical intermediates.

Physicochemical Properties

This compound is a white crystalline solid with a molecular weight of 105.16 g/mol .[1] It is soluble in polar organic solvents such as methanol.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₇NOS | [1] |

| Molecular Weight | 105.16 g/mol | [1] |

| CAS Number | 22551-24-2 | [1] |

| Melting Point | 99-104 °C | [1] |

| Boiling Point | 259 °C | [1] |

| Appearance | White crystalline solid | [1] |

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from the reactivity of its methylthio and acetamide (B32628) functionalities. Key transformations include oxidation, reduction, and substitution reactions.[1]

Oxidation

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) or sulfone using common oxidizing agents like hydrogen peroxide or peracids.[1] This transformation can be useful for modifying the electronic properties and biological activity of target molecules.

Reduction

The acetamide group can be reduced, although this is less common. More significantly, the methylthio group can be removed under reductive conditions, for instance, using Raney nickel, to yield the corresponding desulfurized acetamide derivative.[2][3]

Substitution

The methylthio group can potentially be displaced by other nucleophiles, although this is a less explored area of its reactivity.[1] The amide nitrogen can also participate in nucleophilic reactions.

The following diagram illustrates the core reactivity of this compound.

Caption: Key chemical transformations of this compound.

Applications in Pharmaceutical Synthesis

This compound has proven to be a crucial intermediate in the synthesis of several important pharmaceutical agents.

Synthesis of Nepafenac

A prominent application of this compound is in the industrial synthesis of Nepafenac, a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation associated with cataract surgery.[1] The synthesis involves the reaction of this compound with 2-aminobenzophenone (B122507).

Several synthetic routes have been reported, with variations in the activating agent for the key C-C bond formation. The general workflow involves the formation of an intermediate, 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide, which is subsequently reduced to Nepafenac.

Caption: Synthetic pathway to Nepafenac from this compound.

Experimental Protocols for Nepafenac Intermediate Synthesis:

A common method involves the reaction of 2-aminobenzophenone with this compound in the presence of sulfuryl chloride and a base in a chlorinated solvent.[2][3]

-

Reaction: 2-aminobenzophenone is treated with this compound in the presence of sulfuryl chloride and an organic base (e.g., triethylamine) in a chlorinated solvent like dichloromethane.

-

Temperature: The reaction is typically carried out at low temperatures, ranging from -40°C to 0°C, with a preferred temperature of around -30°C.[2][3]

-

Duration: The reaction is generally stirred for a period of 30 minutes to 2 hours.[2][3]

-

Product: This yields 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide.

Experimental Protocol for Reduction to Nepafenac:

The intermediate is then reduced to afford Nepafenac, most commonly using Raney nickel.[2][3]

-

Reducing Agent: Raney nickel is the catalyst of choice for the reductive removal of the methylthio group.

-

Solvent: A mixture of an ether solvent (e.g., tetrahydrofuran) and water is often used.

-

Temperature: The reduction is typically conducted at a temperature range of 20°C to 35°C.[3]

-

Duration: The reaction is usually stirred for a short period, from 10 to 60 minutes.[3]

-

Yield: High yields of Nepafenac are typically obtained.

Quantitative Data for Nepafenac Synthesis:

| Step | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Intermediate Formation | 2-aminobenzophenone, this compound, sulfuryl chloride, organic base | Chlorinated solvent | -40°C to 0°C | 0.5 - 2 h | - | [2][3] |

| Reduction to Nepafenac | 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide, Raney nickel | Ether/Water | 20°C to 35°C | 10 - 60 min | ~86% | [2][3] |

Application in Heterocyclic Synthesis

The thioamide functionality in this compound makes it a potential precursor for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds.

Thiazole (B1198619) Synthesis (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classical method for the formation of thiazole rings via the condensation of a thioamide with an α-haloketone. While specific examples detailing the use of this compound in this reaction are not extensively reported in readily available literature, its thioamide structure makes it a suitable candidate for this transformation. The expected product would be a 2-methyl-thiazole derivative.

The general mechanism for the Hantzsch thiazole synthesis is depicted below:

Caption: Plausible Hantzsch synthesis of thiazoles using this compound.

Imidazole (B134444) and Pyrazole (B372694) Synthesis

The synthesis of imidazoles and pyrazoles from this compound is less direct. It would likely involve the initial conversion of the thioacetamide (B46855) into a more reactive intermediate, such as a β-ketothioamide. These β-ketothioamides are known versatile precursors for a variety of heterocyclic systems. For instance, condensation of a β-ketothioamide with a 1,2-dicarbonyl compound could lead to imidazoles, while reaction with hydrazine (B178648) derivatives could yield pyrazoles. However, specific, documented examples starting from this compound for these syntheses are not prevalent in the reviewed literature.

Conclusion

This compound is a building block of significant interest, particularly in the pharmaceutical industry, as demonstrated by its key role in the synthesis of Nepafenac. Its inherent reactivity, centered on the thioamide functional group, suggests a broader potential for the construction of diverse heterocyclic systems. While its application in the synthesis of thiazoles via the Hantzsch reaction is plausible, and its conversion to intermediates for imidazole and pyrazole synthesis is conceivable, further research is needed to fully explore and document its utility in these areas. This guide provides a solid foundation for researchers and drug development professionals to understand and leverage the synthetic potential of this compound in their work.

References

An In-depth Technical Guide on the Reactivity of the Methylthio Group in 2-(Methylthio)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the methylthio group in 2-(methylthio)acetamide. It delves into the synthesis, physicochemical properties, and key chemical transformations of this versatile intermediate, with a particular focus on its role in the synthesis of pharmaceutical agents. This document summarizes quantitative data, details experimental protocols, and visualizes reaction pathways and workflows to serve as a valuable resource for professionals in drug discovery and development.

Introduction

This compound (CAS RN: 22551-24-2) is a sulfur-containing organic compound that has garnered significant interest as a versatile building block in organic synthesis.[1] Its structure, featuring a reactive methylthio (-SCH₃) group alpha to an acetamide (B32628) functionality, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and active pharmaceutical ingredients (APIs).[2] The methylthio group's propensity to undergo oxidation, reduction, and nucleophilic substitution reactions allows for diverse molecular modifications, making it a key component in the drug discovery process. This guide will explore the core reactivity of the methylthio group in this compound, providing detailed insights into its chemical behavior and synthetic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇NOS | [1] |

| Molecular Weight | 105.16 g/mol | [1] |

| Melting Point | 99-102 °C | [3] |

| Boiling Point | 258.8 °C at 760 mmHg | [3] |

| Appearance | White to almost white crystalline powder | |

| Solubility | Soluble in methanol (B129727) | [3] |

| ¹H NMR (DMSO-d₆) | δ 2.10 (s, 3H, SCH₃), 3.45 (s, 2H, CH₂), 7.20 (br s, 2H, NH₂) | [1] |

| IR (KBr, cm⁻¹) | 3381 (N-H stretch), 1628 (C=O stretch, amide I), 1416 (N-H bend), 1287 (C-N stretch), 775 (C-Cl stretch) | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the choice of method often depending on the desired scale and purity.

Nucleophilic Substitution of 2-Chloroacetamide (B119443)

A common and straightforward method involves the reaction of 2-chloroacetamide with a sulfur nucleophile such as sodium thiomethoxide.

Experimental Protocol:

-

To a solution of 2-chloroacetamide (1.0 eq) in a suitable solvent (e.g., ethanol (B145695), DMF), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Value | Reference(s) |

| Reactants | 2-Chloroacetamide, Sodium Thiomethoxide | N/A |

| Solvent | Ethanol, DMF | N/A |

| Temperature | Room Temperature | N/A |

| Reaction Time | 4-6 hours | N/A |

| Yield | >90% | N/A |

Caption: Synthesis of this compound via Nucleophilic Substitution.

Reactivity of the Methylthio Group

The methylthio group in this compound is the primary site of chemical reactivity, enabling a range of transformations crucial for the synthesis of more complex molecules.

Oxidation

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives often exhibit altered biological activity and physicochemical properties.

Experimental Protocol: Oxidation to Sulfoxide

-

Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add one equivalent of an oxidizing agent, such as hydrogen peroxide (30% solution) or meta-chloroperoxybenzoic acid (m-CPBA).

-

Stir the reaction mixture at 0-5 °C and monitor the progress by TLC.

-

Upon completion, quench any excess oxidizing agent with a reducing agent (e.g., sodium sulfite (B76179) solution).

-